molecular formula C16H16ClN5O2 B2824512 2-(2-chlorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034415-34-2

2-(2-chlorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Cat. No.: B2824512
CAS No.: 2034415-34-2
M. Wt: 345.79
InChI Key: ZHUNFTURNOTYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide (CAS 2034415-34-2) is a high-purity chemical compound supplied for research purposes. It features a [1,2,4]triazolo[4,3-a]pyrazine core, a structure of significant interest in medicinal chemistry and oncology research. This scaffold is recognized in the design of novel kinase inhibitors, particularly targeting key oncogenic pathways . Compounds based on the [1,2,4]triazolo[4,3-a]pyrazine backbone have been scientifically demonstrated to function as potent, multi-targeting agents, exhibiting excellent inhibitory activity against c-Met and VEGFR-2 kinases . These kinases are critically involved in tumor growth, proliferation, and angiogenesis. Research into such inhibitors is vital for developing new anticancer strategies, especially to overcome drug resistance in cancers such as lung adenocarcinoma (A549), breast cancer (MCF-7), and cervical carcinoma (Hela) . The molecular formula of this compound is C16H16ClN5O2, and it has a molecular weight of 345.7835 g/mol . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-2-24-16-15-21-20-13(22(15)8-7-18-16)10-19-14(23)9-11-5-3-4-6-12(11)17/h3-8H,2,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUNFTURNOTYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chlorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a complex organic compound with potential biological activities. Its structure includes a triazolopyrazin ring, which is associated with various pharmacological effects, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of this compound is C16H16ClN5O2C_{16}H_{16}ClN_{5}O_{2}, with a molecular weight of approximately 345.78 g/mol. The presence of the triazolo and pyrazine rings suggests potential interactions with biological targets, particularly in the realm of kinase inhibition and antimicrobial activity.

PropertyValue
Molecular FormulaC₁₆H₁₆ClN₅O₂
Molecular Weight345.78 g/mol
CAS Number2034415-34-2

Antimicrobial Properties

Research indicates that compounds containing triazolopyrazin structures exhibit significant antimicrobial activity. The triazolopyrazin ring system has been explored for its potential against various pathogens, including bacteria and fungi. Studies suggest that This compound may demonstrate antibacterial, antifungal, or antiviral activities due to its structural features.

A comparative analysis with similar compounds reveals that the unique combination of the chlorophenyl group and the triazolopyrazin core may enhance its efficacy against resistant strains of bacteria.

Kinase Inhibition

The presence of the triazolopyrazin moiety in This compound suggests potential as a kinase inhibitor. Kinases are crucial in regulating various cellular processes and are often targeted in cancer therapies. Preliminary studies indicate that this compound could inhibit specific kinases involved in tumor growth and progression.

Case Studies and Research Findings

  • Antitubercular Activity : A study evaluated a series of novel compounds with similar structures for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, suggesting that modifications to the triazolopyrazin structure can lead to enhanced antitubercular activity .
  • Cytotoxicity Assessment : In vitro studies on human embryonic kidney (HEK-293) cells indicated that several derivatives of triazolopyrazines showed low cytotoxicity while maintaining significant antibacterial activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the side chains of triazolopyrazines can significantly affect their biological activities. For instance, alterations in substituents on the pyrazine ring can lead to improved potency against specific targets .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Triazolo-Benzodiazepine Derivatives (e.g., ):
    The compound 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide replaces the pyrazine ring with a benzodiazepine fused system. This modification likely alters target specificity, as benzodiazepine cores are associated with CNS activity, whereas pyrazine derivatives often target kinases or topoisomerases .

  • Bis-Triazoloquinoxaline Derivatives (): The compound 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide features a dual triazoloquinoxaline scaffold. The extended planar structure enhances DNA intercalation and topoisomerase II inhibition, leading to apoptosis in cancer cells. In contrast, the target compound’s single pyrazine-triazole system may prioritize kinase inhibition over DNA interaction .

Substituent Modifications

  • Position 8 Substituents :

    • Ethoxy Group (Target Compound) : Enhances metabolic stability compared to smaller alkoxy groups (e.g., methoxy in ) due to increased steric bulk and reduced oxidative metabolism .
    • Sulfanyl Groups (e.g., ): Compounds like 2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide () use sulfur-based substituents, which may improve metal-binding affinity but reduce solubility compared to ethoxy .
  • Dimethylphenyl (): Bulky alkyl groups may hinder target engagement but improve selectivity for hydrophobic binding pockets .

Key Observations :

  • The bis-triazoloquinoxaline derivative () demonstrates superior TopoII inhibition and cytotoxicity, attributed to its DNA-intercalating capacity. However, its complex structure may limit bioavailability compared to the simpler pyrazine-based target compound .
  • The triazolo-benzodiazepine () highlights how core heterocycle changes redirect activity—benzodiazepine derivatives are more common in neurological applications, whereas pyrazine analogs are explored in oncology .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Ethoxy and methoxy groups (target compound vs. ) improve water solubility over sulfanyl or alkylthio substituents ().
  • Metabolic Stability : The ethoxy group in the target compound resists cytochrome P450 oxidation better than smaller alkoxy groups (e.g., methoxy) or sulfur-containing moieties .
  • Lipophilicity (LogP): Target compound (2-chlorophenyl): Estimated LogP ~3.5 (moderate lipophilicity). 4-Fluorophenyl analog (): LogP ~2.8 (lower due to polar fluorine).

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?

  • Methodology : Synthesis typically involves multi-step reactions:
  • Core formation : Cyclization of hydrazine derivatives with substituted aldehydes to form the triazolo-pyrazine core .

  • Functionalization : Introduction of the ethoxy group at position 8 via nucleophilic substitution under reflux in ethanol, requiring anhydrous conditions and a base (e.g., K₂CO₃) .

  • Acetamide coupling : Reaction of the intermediate with 2-(2-chlorophenyl)acetyl chloride in DMF, using HOBt/EDC as coupling agents .

  • Critical parameters : Temperature (60–80°C for cyclization), solvent purity, and inert atmosphere to prevent oxidation .

    • Data Table : Common Reaction Conditions
StepSolventCatalyst/BaseTemperatureYield (%)
Triazolo-pyrazine coreDMSOLewis acid80°C65–75
Ethoxy substitutionEthanolK₂CO₃Reflux70–85
Acetamide couplingDMFHOBt/EDCRT50–60

Q. How is structural characterization performed to confirm purity and identity?

  • Methodology :
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at C8, chlorophenyl integration) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns (e.g., Cl atom) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for neurological targets?

  • Methodology :
  • Substituent modulation : Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to enhance blood-brain barrier penetration .

  • Bioisosteric replacement : Substitute the chlorophenyl group with fluorophenyl to assess impact on target binding (e.g., GABA receptors) .

  • In silico docking : Use molecular dynamics simulations to predict interactions with enzymes like phosphodiesterase 10A (PDE10A) .

    • Data Contradiction Analysis :
  • Ethoxy vs. methoxy : Ethoxy improves solubility but reduces metabolic stability compared to methoxy in rodent models .

  • Resolution: Balance lipophilicity (LogP 2.5–3.5) and metabolic stability via prodrug strategies .

Q. What strategies resolve low yields during the final coupling step?

  • Methodology :
  • Alternative coupling agents : Switch from HOBt/EDC to PyBOP for higher efficiency in polar aprotic solvents .

  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yield by 15–20% .

  • Purification : Use preparative HPLC with gradient elution (ACN/H₂O + 0.1% TFA) to isolate the product from side reactions .

    • Troubleshooting Table :
IssueCauseSolution
Low coupling yieldSteric hindrance at methyleneUse bulkier leaving groups
Impurity formationResidual DMFPost-reaction dialysis

Q. How do conflicting bioassay results for kinase inhibition align with structural data?

  • Methodology :
  • Kinase profiling : Screen against a panel of 50 kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .

  • Crystallography : Co-crystallize the compound with JAK2 to identify binding site clashes (e.g., ethoxy group steric effects) .

  • Data reconciliation : Cross-validate IC₅₀ values with SPR (surface plasmon resonance) to confirm binding kinetics .

    • Contradiction Example :
  • JAK2 IC₅₀ : 50 nM (FP assay) vs. 200 nM (SPR).

  • Resolution: Fluorescence interference from the triazolo ring in FP assays inflates potency .

Key Research Challenges

  • Synthetic bottlenecks : Scalability of the triazolo-pyrazine core due to low regioselectivity .
  • Biological selectivity : Off-target effects on adenosine receptors due to structural similarity to purine analogs .
  • Data gaps : Limited in vivo pharmacokinetic data (e.g., half-life <2 hours in mice) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.